molecular formula C21H14N2O5 B147581 STO-609 acetate CAS No. 1173022-21-3

STO-609 acetate

Cat. No. B147581
CAS RN: 1173022-21-3
M. Wt: 374.3 g/mol
InChI Key: WNRSTFUVBWNELX-UHFFFAOYSA-N
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Description

STO-609 acetate is a potent, competitive, selective, and cell-permeable inhibitor of CaM-KK (Calcium/Calmodulin-dependent protein kinase kinase). It has Ki values of 0.21 µM and 40 nM for CaM-KKα and CaM-KKβ respectively . It is also a potent, competitive AhR agonist with an EC50 of 43 nM .


Synthesis Analysis

While the exact synthesis process of STO-609 acetate is not detailed in the search results, it is mentioned that the product is synthetic .


Molecular Structure Analysis

The molecular formula of STO-609 acetate is C21H14N2O5 . Its molecular weight is 374.35 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

STO-609 acetate is known to inhibit the activities of recombinant isoforms CaMKKα and CaMKKβ and also inhibits their autophosphorylation . It competes for the ATP-binding site .


Physical And Chemical Properties Analysis

STO-609 acetate is a solid substance . It is soluble in DMSO to 10 mg/mL and in 0.1 M NaOH to 20 mg/mL . It is yellow in color .

Mechanism of Action

Target of Action

STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of STO-609 acetate are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .

Mode of Action

STO-609 acetate competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .

Biochemical Pathways

STO-609 acetate affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, STO-609 acetate disrupts this cascade, affecting various cellular processes.

Pharmacokinetics

The pharmacokinetics of STO-609 acetate have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .

Result of Action

The inhibition of CaM-KK by STO-609 acetate has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .

Action Environment

The action of STO-609 acetate can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .

Future Directions

While the search results do not provide specific future directions for STO-609 acetate, its potential as a therapeutic target for a variety of diseases is highlighted . Its utility for treating metabolically-related hepatic disease is also demonstrated .

properties

IUPAC Name

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRSTFUVBWNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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